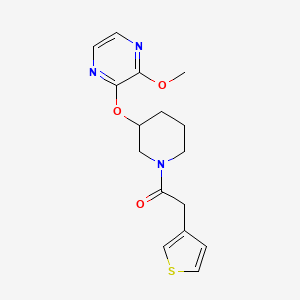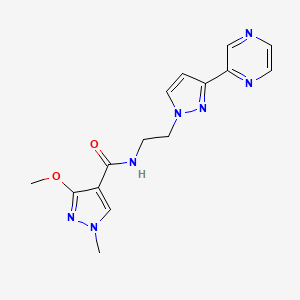
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide” can be represented by the SMILES stringCC(c1ccc(cc1)F)NC(=O)c2ccsc2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The InChI representation of the compound is InChI=1S/C13H12FNOS/c1-9(10-2-4-12(14)5-3-10)15-13(16)11-6-7-17-8-11/h2-9H,1H3,(H,15,16) . Physical And Chemical Properties Analysis
The molecular weight of “N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide” is 221.251 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The pyrrole nucleus, a key structural motif in this compound, has been widely explored in drug design. Researchers investigate its potential as a pharmacophore unit for novel drugs. The presence of the fluorophenyl and thiophene moieties may contribute to specific interactions with biological targets. Further studies could focus on synthesizing derivatives to enhance bioactivity and selectivity .
Photocatalysis and Photoredox Reactions
The carboxylate group in N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide could serve as a functional handle for photocatalytic reactions. Researchers might explore its use as a photocatalyst or as a substrate in visible-light photoredox dearomatization reactions. Investigating its reactivity and selectivity under different conditions could reveal valuable insights .
Materials Science and Organic Electronics
Thiophene-based compounds often find applications in organic electronics due to their semiconducting properties. N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide could be incorporated into organic field-effect transistors (OFETs), solar cells, or light-emitting diodes (LEDs). Researchers may study its charge transport behavior, stability, and optoelectronic properties .
Supramolecular Chemistry and Crystal Engineering
Understanding the crystal structure of this compound (monoclinic, P2₁/c) provides insights into its packing arrangement and intermolecular interactions. Researchers might explore its supramolecular assembly, including hydrogen bonding patterns and π-π stacking interactions. Such knowledge can guide the design of new crystalline materials .
Biological Activity and Enzyme Inhibition
Given the diverse functional groups in N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide, it could interact with enzymes or receptors. Computational studies could predict its binding affinity to specific targets. Researchers may explore its potential as an enzyme inhibitor or modulator of biological pathways .
Functionalization and Synthetic Strategies
Chemists can leverage the carboxylate group for further functionalization. Strategies like C–H activation, cross-coupling reactions, or transition-metal-catalyzed transformations could introduce diverse substituents. Researchers might explore synthetic routes to access novel derivatives with tailored properties .
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-9(10-2-4-12(14)5-3-10)15-13(16)11-6-7-17-8-11/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOPXABEVMVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)
![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)
![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)